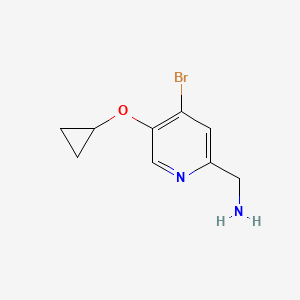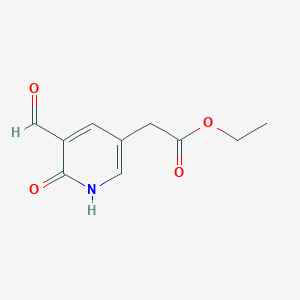
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: is a chemical compound with the molecular formula C10H11F3N2O and a molecular weight of 232.20 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position, a trifluoromethyl group at the 3-position, and a methanamine group at the 2-position
Métodos De Preparación
The synthesis of (5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropoxy group to the pyridine ring.
Trifluoromethylation: Addition of the trifluoromethyl group at the 3-position of the pyridine ring.
Amination: Introduction of the methanamine group at the 2-position of the pyridine ring.
These reactions often require specific catalysts, solvents, and reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activities. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . The cyclopropoxy group contributes to its stability and reactivity.
Comparación Con Compuestos Similares
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: can be compared with similar compounds such as:
(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine: This compound has a chloro group instead of a cyclopropoxy group, affecting its reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the methanamine group, making it less versatile in certain applications.
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11F3N2O |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
[5-cyclopropyloxy-3-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-3-7(16-6-1-2-6)5-15-9(8)4-14/h3,5-6H,1-2,4,14H2 |
Clave InChI |
XJHYUMOQGGYLQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CC(=C(N=C2)CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















